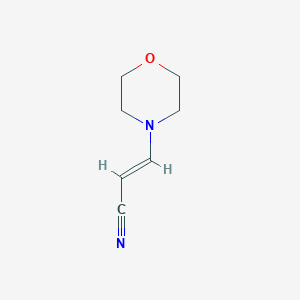
(2E)-3-(morpholin-4-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-Morpholinoacrylonitrile is an organic compound characterized by the presence of a morpholine ring attached to an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-Morpholinoacrylonitrile typically involves the reaction of morpholine with acrylonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by the addition of acrylonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of (E)-3-Morpholinoacrylonitrile may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: (E)-3-Morpholinoacrylonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.
Scientific Research Applications
(E)-3-Morpholinoacrylonitrile has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-3-Morpholinoacrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s reactivity is influenced by the presence of the morpholine ring and the nitrile group, which can participate in various chemical interactions and pathways.
Comparison with Similar Compounds
(Z)-3-Morpholinoacrylonitrile: The geometric isomer of (E)-3-Morpholinoacrylonitrile with different spatial arrangement.
3-Morpholinopropionitrile: A similar compound with a different carbon chain length.
Morpholine: The parent compound without the acrylonitrile moiety.
Uniqueness: (E)-3-Morpholinoacrylonitrile is unique due to its specific geometric configuration, which can influence its reactivity and interactions compared to its isomers and analogs.
Properties
CAS No. |
23220-67-9 |
|---|---|
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
(E)-3-morpholin-4-ylprop-2-enenitrile |
InChI |
InChI=1S/C7H10N2O/c8-2-1-3-9-4-6-10-7-5-9/h1,3H,4-7H2/b3-1+ |
InChI Key |
RFJPLJPQYMNNEC-HNQUOIGGSA-N |
Isomeric SMILES |
C1COCCN1/C=C/C#N |
Canonical SMILES |
C1COCCN1C=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



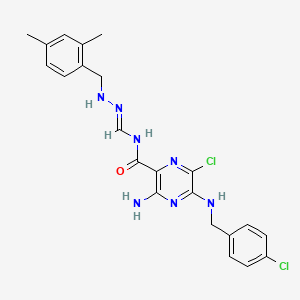
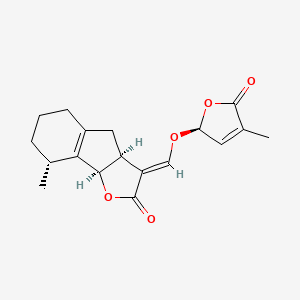


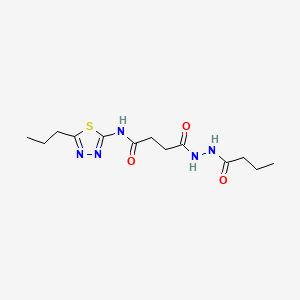
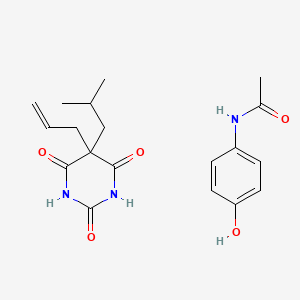
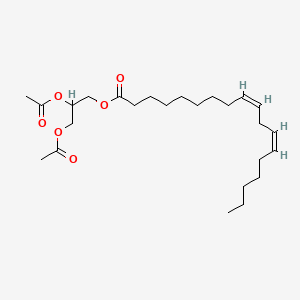


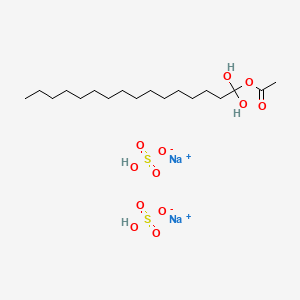

![N,N-dimethyl-1-[4-(3-piperidin-1-ylpropoxy)phenyl]propan-2-amine;dihydrochloride](/img/structure/B12762461.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)
